1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine
Description
1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrimidin-2-ylmethyl group at the N1 position and an amine group at the C3 position (Fig. 1). This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets.
Properties
Molecular Formula |
C7H8N6 |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1-(pyrimidin-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H8N6/c8-7-11-5-13(12-7)4-6-9-2-1-3-10-6/h1-3,5H,4H2,(H2,8,12) |
InChI Key |
QHTFPXQESSFKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of pyrimidine derivatives with triazole precursors. One common method includes the use of a pyrimidine-2-carbaldehyde and 3-amino-1,2,4-triazole under reflux conditions in the presence of a suitable solvent like ethanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in reactions typical of triazoles and pyrimidine derivatives:
2.1. Substitution Reactions
-
Nucleophilic Substitution :
2.2. Oxidation and Reduction
-
Triazole Ring Modification :
-
Oxidation : Converts triazole to N-oxide derivatives using agents like hydrogen peroxide.
-
Reduction : Reduces triazole to dihydrotriazole using sodium borohydride.
-
2.3. Bromination
-
Electrophilic Substitution :
-
Bromine (Br₂) or N-bromosuccinimide (NBS) adds to the triazole ring at the 5-position under mild conditions.
-
Mechanistic Insights
The compound’s reactivity stems from its heterocyclic structure:
-
Hydrogen Bonding : The triazole NH group acts as a hydrogen bond donor, facilitating interactions with biological targets (e.g., enzymes) .
-
Electron-Deficient Triazole : The triazole ring’s electron-withdrawing nature enhances nucleophilic substitution reactions .
Structural and Functional Analysis
| Property | Description |
|---|---|
| Molecular Formula | C₈H₈N₅ (assuming no bromine) |
| Key Functional Groups | - Triazole NH (hydrogen bond donor) - Pyrimidine (electron-deficient ring) |
Scientific Research Applications
1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound has shown potential as an antimicrobial, antiviral, and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Aryl/Alkyl Substituents
Variations in the N1 substituent significantly influence bioactivity and physicochemical parameters:
Key Observations :
Heteroaromatic Substituents
Compounds with pyridine or imidazole groups demonstrate distinct pharmacological profiles:
Key Observations :
- Pyridinylmethyl derivatives exhibit potent antagonism at the P2X7 receptor, a target for inflammatory diseases .
- Dual substitution (e.g., pyridinylmethyl + dichlorophenyl) may synergize to improve target affinity .
Modifications at the Triazole Core
Tautomerism and positional isomerism in the triazole ring affect electronic properties and bioactivity:
Biological Activity
1-(Pyrimidin-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological properties, including antibacterial, anticancer, and antifungal activities.
Chemical Structure and Synthesis
The compound features a triazole ring fused with a pyrimidine moiety, contributing to its biological activity. The synthesis typically involves the reaction of pyrimidine derivatives with triazole precursors under controlled conditions. For example, a common method includes the use of microwave-assisted synthesis to enhance yield and purity .
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 4 | Comparable to Streptomycin |
| Escherichia coli | 8 | Effective against resistant strains |
| Pseudomonas putida | 16 | Similar efficacy to Chloramphenicol |
The compound's mechanism of action is believed to involve inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication .
Anticancer Activity
Recent studies indicate that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, compounds incorporating the triazole moiety have been shown to inhibit cell proliferation in various cancer types.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
The anticancer activity is attributed to the ability of the triazole ring to interact with cellular targets involved in cell division and survival pathways .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Studies indicate that it displays significant activity against various fungi, including Candida species.
| Fungal Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Candida albicans | 32 | Effective against azole-resistant strains |
| Aspergillus niger | 64 | Comparable to fluconazole |
The antifungal mechanism is thought to involve disruption of fungal cell membrane integrity .
Case Studies
- Antibacterial Efficacy Study : A study published in the International Journal of Pharmacology assessed the antibacterial activity of several triazole derivatives against clinical isolates. The results showed that this compound had a lower MIC than standard antibiotics like ciprofloxacin .
- Anticancer Mechanism Exploration : In another study focusing on breast cancer cells, researchers demonstrated that the compound induced apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Q & A
Q. What in vivo models evaluate the therapeutic efficacy of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
